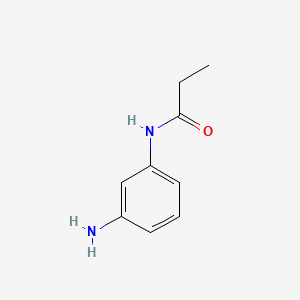

N-(3-Aminophenyl)propanamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-(3-aminophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDKCRMZIWPMPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044877 | |

| Record name | N-(3-Aminophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22987-10-6 | |

| Record name | N-(3-Aminophenyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22987-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Aminophenyl)propanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022987106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, N-(3-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(3-Aminophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-aminophenyl)propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-AMINOPHENYL)PROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0OWC820EI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N 3 Aminophenyl Propanamide

Established Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)propanamide can be achieved through several established routes, primarily involving multi-step processes originating from aniline (B41778) precursors or through direct coupling reactions.

Multi-step Synthesis from Aniline Precursors

A common and well-documented method for synthesizing this compound starts with an aniline derivative, specifically 3-nitroaniline (B104315). This multi-step approach involves two key transformations: acylation followed by reduction.

The initial step is the acylation of 3-nitroaniline with propanoyl chloride. This reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The product of this step is N-(3-nitrophenyl)propanamide.

The subsequent and final step is the reduction of the nitro group on the N-(3-nitrophenyl)propanamide intermediate to an amino group. This transformation is crucial and can be accomplished using various reducing agents. A widely used method is catalytic hydrogenation, where hydrogen gas is bubbled through a solution of the nitro compound in the presence of a palladium on carbon (Pd/C) catalyst. chemicalbook.com Another effective method involves the use of iron powder in an acidic medium. smolecule.com The choice of reducing agent can depend on factors such as scale, desired purity, and available equipment.

This two-step sequence is a reliable method for producing this compound, with the intermediate N-(3-nitrophenyl)propanamide being a stable and isolable compound. The use of a protecting group strategy, by reacting the more reactive amine group first, prevents unwanted side reactions during the synthesis. utdallas.edu

Coupling Reactions of Aminophenyl Precursors with Propanoyl Moieties

An alternative to the multi-step synthesis from nitroanilines involves the direct coupling of an aminophenyl precursor with a propanoyl moiety. This approach can, in some cases, offer a more direct route to the final product.

One such method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. nrochemistry.com This reaction can form a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. nrochemistry.com In the context of this compound synthesis, this could theoretically involve the coupling of a suitably protected 3-haloaniline with propanamide or the coupling of 1,3-diaminobenzene with a propanoyl halide derivative. However, the reactivity of the amino groups can lead to side reactions, making protection strategies necessary. utdallas.edu

Another approach involves the use of coupling agents to facilitate the formation of the amide bond between 3-aminoaniline (m-phenylenediamine) and propanoic acid. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed to activate the carboxylic acid for nucleophilic attack by the amine. tudublin.ie

Advanced Synthetic Strategies and Optimization

To improve the efficiency, yield, and environmental footprint of this compound synthesis, researchers have explored advanced strategies, including novel catalytic systems and the optimization of reaction parameters.

Catalytic Approaches in this compound Synthesis

The use of catalysts is central to many modern synthetic methods. In the synthesis of this compound and its derivatives, palladium-based catalysts are prominent, particularly in cross-coupling reactions as mentioned in the Buchwald-Hartwig amination. nrochemistry.comtcichemicals.com The development of new and more efficient palladium catalysts and ligands continues to be an active area of research, aiming to broaden the scope and improve the performance of these reactions. nih.gov

Beyond palladium, other transition metals can also be employed in amidation reactions. While specific examples for this compound are not extensively documented in the provided results, the general field of metal-catalyzed amide bond formation is vast and offers potential alternative synthetic routes.

Solvent and Temperature Optimization for Enhanced Yield and Selectivity

The choice of solvent and reaction temperature are critical parameters that can significantly influence the outcome of a chemical reaction, affecting both the yield and selectivity. In the synthesis of propanamide derivatives, screening different solvents is a common optimization strategy. For instance, in a related synthesis, acetonitrile (B52724) was found to provide a better yield compared to ethanol. nih.gov

Temperature also plays a crucial role. While some reactions proceed efficiently at room temperature, others require heating to achieve a reasonable reaction rate and yield. acs.org However, excessive temperatures can sometimes lead to decomposition or the formation of side products. Optimization studies often involve running the reaction at various temperatures to find the optimal balance. For example, in one study, a temperature increase to 150°C significantly improved the yield of an amide synthesis. researchgate.net

Table 1: Solvent and Temperature Optimization Examples in Amide Synthesis

| Reaction | Solvent | Temperature (°C) | Yield (%) | Reference |

| Amidation of Phenyl Esters | Toluene | 110 | 98 | researchgate.net |

| Amidation of Phenyl Esters | Solvent-free | 150 | 90 | researchgate.net |

| Amidation of Phenyl Esters | Solvent-free (no catalyst) | 150 | 32 | researchgate.net |

| Synthesis of a Triazolyl-propanamide | Ethanol | 180 | 27 | nih.gov |

| Synthesis of a Triazolyl-propanamide | Acetonitrile | 180 | 48 | nih.gov |

| Synthesis of a Triazolyl-propanamide | Acetonitrile | 170 | 63 | nih.gov |

Microwave-Assisted Synthesis Techniques for Propanamide Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved purity of products. sciforum.netnih.govfoliamedica.bg This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture.

The application of microwave technology has been successfully demonstrated in the synthesis of various propanamide derivatives. tjpr.org For example, the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides was effectively carried out using microwave irradiation, with optimization of solvent and temperature leading to satisfactory yields in a short reaction time. nih.govsciforum.net This method offers a greener and more efficient alternative to conventional heating methods. foliamedica.bg While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the provided search results, the successful application of this technique to structurally similar compounds suggests its high potential for this synthesis as well. vulcanchem.com

Large-Scale and Industrial Production Considerations

The industrial-scale synthesis of this compound is guided by the core principles of maximizing efficiency, ensuring safety, and maintaining high product purity. While specific proprietary industrial processes are not publicly detailed, the manufacturing route can be extrapolated from established laboratory syntheses and general chemical engineering practices for similar aromatic compounds. A common and logical pathway involves a two-step sequence: the acylation of a nitro-aromatic precursor followed by the reduction of the nitro group.

This process would typically begin with 3-nitroaniline, which is reacted with propanoyl chloride or propanoic anhydride (B1165640) to form the amide linkage. This initial step yields N-(3-nitrophenyl)propanamide. The subsequent and crucial step is the reduction of the nitro group to an amine. This is often achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. Alternative reduction methods might employ metals like iron or tin in an acidic medium.

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces significant challenges that require careful management of process parameters to enhance efficiency and ensure operational safety.

Process Efficiency:

The efficiency of large-scale production is a key determinant of economic viability. Optimization efforts focus on several key areas:

Reaction Conditions: Precise control over reaction conditions is critical. This includes maintaining optimal temperature and pressure, particularly during the hydrogenation step, which is often exothermic. The pH must also be controlled, especially if using metal/acid reduction systems. vulcanchem.com

Catalyst Selection and Use: The choice of catalyst for the nitro reduction step is vital. Catalysts like Pd/C are highly efficient but represent a significant cost. Industrial processes aim to optimize the catalyst loading (the amount of catalyst relative to the reactant) and implement recovery and recycling protocols to minimize costs. beilstein-journals.org

Solvent and Reagent Management: The selection of appropriate solvents that facilitate the reaction while also allowing for easy product isolation is important. Post-reaction, efficient methods for solvent stripping and recovery are employed.

Flow Chemistry: Modern chemical manufacturing increasingly adopts continuous flow reactors over traditional batch reactors. beilstein-journals.org Flow chemistry offers superior control over heat transfer, reaction time, and mixing, which can lead to higher yields, improved consistency, and enhanced safety, especially for potentially hazardous reactions like nitrations or hydrogenations. beilstein-journals.org

Safety in Synthesis:

The synthesis of aromatic amines and amides requires stringent safety protocols due to the nature of the reagents, intermediates, and the final product.

Hazardous Materials Handling: The starting materials and intermediates, such as 3-nitroaniline and the nitro-intermediate, are toxic and must be handled with care. The final product, this compound, is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation. nih.govsigmaaldrich.com Therefore, closed systems and personal protective equipment (PPE) such as gloves, safety goggles, and respiratory protection are mandatory. sigmaaldrich.comfishersci.com

Reaction Hazards: Catalytic hydrogenation involves flammable hydrogen gas under pressure, creating a risk of fire or explosion. Industrial reactors are equipped with pressure-relief systems, and inert atmospheres (like nitrogen) are used to purge equipment before and after hydrogen introduction. The potential for runaway reactions is mitigated by careful temperature control and monitoring. fishersci.com

Workplace Safety: Adequate ventilation is essential to prevent the accumulation of vapors and dust. fishersci.com Dust from the solid product can form explosive mixtures with air, necessitating dust control measures. fishersci.com Emergency safety showers and eyewash stations must be readily accessible. fishersci.com

Waste Disposal: Aqueous and solvent waste streams containing aromatic nitro compounds or amines are hazardous and must be treated before disposal in compliance with environmental regulations.

The following table summarizes key considerations for the scaled-up synthesis of this compound.

| Parameter | Focus Area | Industrial Consideration |

| Efficiency | Yield Optimization | Precise control of temperature, pressure, and pH; use of continuous flow reactors. vulcanchem.combeilstein-journals.org |

| Catalyst Management | Selection of high-activity catalysts (e.g., Pd/C); catalyst recycling to reduce costs. beilstein-journals.org | |

| Throughput | Minimizing batch cycle times or establishing stable continuous flow rates. | |

| Safety | Chemical Hazards | Handling of toxic precursors and irritant product (H315, H319, H335) in contained systems with appropriate PPE. nih.govsigmaaldrich.com |

| Process Hazards | Management of flammable hydrogen gas and exothermic reactions through engineered controls. fishersci.com | |

| Environmental | Treatment of hazardous aqueous and organic waste streams. |

Derivatization from this compound as a Synthetic Precursor

This compound is a valuable synthetic precursor due to its two reactive functional groups: the primary aromatic amine and the secondary amide. evitachem.comsmolecule.com These sites allow for a wide range of chemical modifications, making the compound a versatile building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. smolecule.combeilstein-journals.org

The primary amino group (-NH2) is a potent nucleophile and can readily undergo a variety of reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form diamides.

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide array of functional groups (e.g., -OH, -CN, halogens) onto the aromatic ring.

Condensation Reactions: Formation of imines or Schiff bases by reacting with aldehydes or ketones.

The amide group (-NHCOEt) is less reactive but can be hydrolyzed under strong acidic or basic conditions to yield 3-aminophenylamine (m-phenylenediamine) and propanoic acid.

The compound's utility as a precursor is demonstrated in the synthesis of various biologically active molecules. For instance, the general structure is found in derivatives designed as inhibitors of specific biological targets or as ligands for receptors.

The table below outlines several classes of compounds that can be synthesized using this compound or closely related structures as a starting point, highlighting its role as a versatile intermediate.

| Derivative Class | Synthetic Transformation | Potential Application |

| Substituted Propanamides | N-alkylation or N-acylation of the primary amino group. | Investigated as CETP inhibitors for cardiovascular diseases. google.com |

| Imidazolyl-propanamides | Reaction with imidazole-containing reagents. | Used as intermediates in the synthesis of active pharmaceutical ingredients. vulcanchem.com |

| Opioid Receptor Ligands | Used as a scaffold for creating mimics of bioactive peptides. | Development of novel pain management therapeutics. nih.gov |

| Benzoxaboroles | Condensation of the amino group with other functionalized molecules. | Investigated as potential anticancer agents. acs.org |

| Chalcone (B49325) Derivatives | Modification of the amino group in a larger chalcone structure. | Development of antiproliferative agents. mdpi.com |

These examples underscore the strategic importance of this compound as a precursor, enabling the systematic exploration of chemical space in the search for new therapeutic agents. beilstein-journals.org

Chemical Reactivity and Transformation of N 3 Aminophenyl Propanamide

Oxidative Reactions of the Aminophenyl and Amide Moieties

The primary aromatic amine of the aminophenyl group is susceptible to oxidation. Depending on the oxidant and reaction conditions, a variety of products can be formed. Mild oxidizing agents can lead to the formation of colored dimeric and polymeric species. nih.gov Stronger oxidants, such as peroxy acids or sodium perborate, can oxidize the amino group to a nitro group. mdpi.comorganic-chemistry.org The reaction often proceeds through a nitroso intermediate. sciencemadness.org

The amide moiety, in contrast, is generally resistant to oxidation under typical conditions. However, a novel base-mediated oxidative degradation pathway has been reported for secondary amides derived from p-aminophenol, resulting in the formation of primary amides. nih.gov While this specific reaction applies to a different isomer, it highlights a potential, albeit uncommon, reactivity pathway for the amide group under specific conditions.

Table 1: Potential Oxidative Reactions and Products

| Moiety | Reagent / Condition | Potential Product(s) |

|---|---|---|

| Aminophenyl | Mild Oxidants (e.g., air, laccase) | Polymeric/Oligomeric colored compounds |

| Aminophenyl | Peroxyacids (e.g., peracetic acid) | N-(3-Nitrophenyl)propanamide |

| Aminophenyl | Sodium Perborate (NaBO₃) in Acetic Acid | N-(3-Nitrophenyl)propanamide |

| Amide | Strong Base (reported for p-aminophenol derivatives) | Potential for oxidative degradation |

Reductive Pathways and Products

The amide functional group in N-(3-Aminophenyl)propanamide can be reduced to a secondary amine. This transformation typically requires a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being the most common choice. echemi.com The reaction effectively converts the carbonyl group (C=O) of the amide into a methylene (B1212753) group (CH₂), yielding N¹-ethylbenzene-1,3-diamine.

Catalytic hydrogenation can also be employed for the reduction of amides, though it often necessitates high pressures and temperatures. echemi.com The primary amino group on the phenyl ring is generally stable under these conditions. This selective reduction of the amide allows for the synthesis of diamine structures.

It is important to note that the reduction of aromatic nitro compounds is a standard method for synthesizing aromatic amines, using reagents like tin or iron in acidic media, or catalytic hydrogenation. chemistrystudent.commasterorganicchemistry.comorganic-chemistry.org This highlights the general stability of the existing amino group during reduction reactions targeting other functionalities.

Table 2: Common Reducing Agents for Amide Reduction

| Reagent | Product from Amide Moiety | Typical Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Amine (-CH₂-NH-) | Anhydrous ether or THF |

| Catalytic Hydrogenation (H₂/Catalyst) | Secondary Amine (-CH₂-NH-) | High pressure, high temperature |

Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound contains two directing groups for electrophilic aromatic substitution (SEAr): the amino group (-NH₂) and the propanamido group (-NHCOCH₂CH₃). wikipedia.org

Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group. It increases the electron density of the aromatic ring through a strong positive resonance effect (+R), making the ring more susceptible to electrophilic attack. cognitoedu.org

Propanamido Group (-NHCOR): This group is moderately activating and also ortho-, para-directing. stackexchange.comechemi.com The nitrogen atom's lone pair can donate into the ring via resonance. However, this resonance is in competition with delocalization onto the adjacent carbonyl oxygen, which moderates its activating effect compared to a simple amino group. chegg.com

Given that both groups are present, electrophilic substitution will be directed to the positions ortho and para relative to the powerful amino group (positions 2, 4, and 6). The position para to the amino group (position 4) is also ortho to the propanamido group, making it a highly activated site.

Nucleophilic aromatic substitution (SNAr) on the phenyl ring of this compound is generally unfavorable. SNAr reactions require an aromatic ring that is electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a good leaving group (like a halide). tandfonline.comtandfonline.comfishersci.co.uk The presence of the strongly electron-donating amino group makes the ring electron-rich and thus deactivates it towards nucleophilic attack.

Amide Group Transformations

The amide bond in this compound can be cleaved through hydrolysis. This reaction can be catalyzed by either acid or base, typically requiring heating. savemyexams.comchemguide.co.ukwikipedia.org

Acidic Hydrolysis: Heating the compound with a dilute acid (e.g., aqueous HCl) will break the amide bond to yield 3-aminoaniline (as its ammonium (B1175870) salt) and propanoic acid.

Alkaline Hydrolysis: Refluxing with an aqueous base (e.g., NaOH) will also cleave the amide bond, producing 3-aminoaniline and the sodium salt of propanoic acid (sodium propanoate). arkat-usa.orgresearchgate.net

These hydrolysis reactions are fundamental transformations that reverse the formation of the amide, yielding its constituent amine and carboxylic acid components.

Functional Group Interconversions and Derivatization

The primary aromatic amino group of this compound is a nucleophile and readily undergoes acylation. ncert.nic.in This reaction involves treating the compound with an acylating agent such as an acid chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) to form a diamide. jove.comwikipedia.org The reaction is often carried out in the presence of a base like pyridine to neutralize the acidic byproduct (e.g., HCl). ncert.nic.in This transformation is useful for protecting the amino group or for synthesizing more complex polyamides.

The primary amino group makes this compound an excellent substrate for C-N cross-coupling reactions. The Chan-Lam coupling, in particular, is a copper-catalyzed reaction that forms a C-N bond between an amine and an aryl boronic acid. wikipedia.orgnrochemistry.com This reaction is advantageous as it can often be performed at room temperature and is tolerant of air. organic-chemistry.org It provides a direct method for the N-arylation of the amino group, leading to the synthesis of N,N'-disubstituted aromatic diamine derivatives. youtube.comresearchgate.net

The general mechanism involves the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to form the desired C-N bond and a Cu(I) species. wikipedia.org The Cu(I) is then re-oxidized to Cu(II) by an oxidant, often oxygen from the air, to complete the catalytic cycle. nrochemistry.com

Table 3: Summary of Functional Group Transformations

| Reaction Type | Reagent(s) | Moiety Involved | Product Type |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Amide | Aromatic Amine + Carboxylic Acid |

| Acylation | Acyl Chloride or Anhydride | Primary Aromatic Amine | Diamide |

| Chan-Lam Coupling | Ar-B(OH)₂, Cu(II) catalyst, Base | Primary Aromatic Amine | N-Aryl Diamine Derivative |

Hydride Reductions

This compound possesses an amide functional group that can be chemically transformed through reduction. Amides are among the least reactive carboxylic acid derivatives and require potent reducing agents for this conversion. chemistrysteps.com The most common and effective reagent for the reduction of amides is lithium aluminum hydride (LiAlH₄). libretexts.org Unlike less reactive agents such as sodium borohydride (NaBH₄), which are incapable of reducing amides, LiAlH₄ can reduce primary, secondary, and tertiary amides to their corresponding amines.

The reaction involves the conversion of the amide's carbonyl group (C=O) into a methylene group (-CH₂-). libretexts.org For this compound, this transformation specifically targets the propanamide moiety. The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. The mechanism begins with the addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon. libretexts.org Subsequently, the oxygen atom is eliminated as a metal alkoxide leaving group, which forms a reactive iminium ion intermediate. libretexts.org This intermediate is then rapidly reduced by a second hydride ion to yield the final amine product.

When this compound is treated with lithium aluminum hydride in an ether solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup, the propanamide group is reduced to a propylamine group. The primary aromatic amino group on the benzene (B151609) ring remains unaffected under these conditions. The resulting product is N¹-(3-aminophenyl)propane-1-amine.

| Reactant | Reagent/Conditions | Product |

| This compound | 1. LiAlH₄, THF 2. H₂O workup | N¹-(3-aminophenyl)propane-1-amine |

Reactions of Amines and Substituted Benzenes

The chemical reactivity of this compound is dictated by its two primary functional regions: the primary aromatic amino group and the disubstituted benzene ring.

Reactions of the Primary Amino Group

The primary amino (-NH₂) group is nucleophilic and can undergo a variety of common reactions, including N-alkylation and N-acylation.

N-Alkylation: The amino group can be alkylated by reacting it with alkyl halides. This reaction can be challenging to control, as the resulting secondary amine is often more reactive than the primary amine, potentially leading to mixtures of mono- and poly-alkylated products. Selective mono-N-alkylation can sometimes be achieved under specific conditions. For example, reaction with one equivalent of an alkyl halide (e.g., iodoethane) would yield N-ethyl-N'-(3-propanamidophenyl)amine as the mono-alkylated product.

N-Acylation: The amino group readily reacts with acylating agents like acyl chlorides or acid anhydrides to form a new amide bond. For instance, reacting this compound with acetyl chloride in the presence of a base (like pyridine) would result in the acylation of the primary amino group, yielding N-(3-acetamidophenyl)propanamide. This reaction is generally high-yielding and straightforward.

| Reaction Type | Reactant | Reagent/Conditions | Product |

| N-Alkylation | This compound | Iodoethane | N-(3-(ethylamino)phenyl)propanamide |

| N-Acylation | This compound | Acetyl Chloride, Pyridine | N-(3-acetamidophenyl)propanamide |

Electrophilic Aromatic Substitution

The benzene ring in this compound is substituted with two groups: an amino group (-NH₂) and a propanamido group (-NHCOCH₂CH₃). Both of these substituents are activating and ortho-, para-directing for electrophilic aromatic substitution reactions. libretexts.org This is because the nitrogen atom in both groups has a lone pair of electrons that can be donated into the benzene ring through resonance, thereby increasing the electron density of the ring and stabilizing the arenium ion intermediate formed during the substitution. youtube.com

When multiple activating groups are present on a benzene ring, the regioselectivity of the substitution is determined by the most powerful activating group. The amino group (-NH₂) is a very strong activator, significantly more so than the amido group (-NHCOCH₂CH₃). Therefore, the positions of electrophilic attack will be primarily directed to the positions that are ortho and para to the amino group.

The available positions are:

C2: Ortho to the -NH₂ group and meta to the -NHCOCH₂CH₃ group.

C4: Ortho to the -NH₂ group and ortho to the -NHCOCH₂CH₃ group.

C6: Para to the -NH₂ group and ortho to the -NHCOCH₂CH₃ group.

All three positions are activated. However, the C4 and C6 positions are activated by both substituents, making them particularly favorable for substitution. Steric hindrance from the adjacent propanamido group might slightly disfavor substitution at the C4 position compared to the C6 position. Therefore, a mixture of products is expected, with substitution at C6 and C4 being the most likely outcomes.

| Reaction Type | Electrophile | Reagent/Conditions | Major Predicted Products |

| Bromination | Br⁺ | Br₂ / FeBr₃ | N-(2-bromo-5-aminophenyl)propanamide and N-(4-bromo-3-aminophenyl)propanamide |

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | N-(5-amino-2-nitrophenyl)propanamide and N-(3-amino-4-nitrophenyl)propanamide |

| Friedel-Crafts Acylation | RCO⁺ | CH₃COCl / AlCl₃ | N-(5-amino-2-acetylphenyl)propanamide and N-(3-amino-4-acetylphenyl)propanamide |

Specialized Acylation Reagents and Named Reactions (e.g., Ugi, Mannich)

This compound, as a primary amine, is a suitable substrate for various multi-component named reactions that involve the formation of new carbon-carbon and carbon-nitrogen bonds.

Ugi Reaction

The Ugi reaction is a four-component reaction that combines an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to form a bis-amide product. nih.gov This one-pot reaction is highly valued in combinatorial chemistry for its efficiency and ability to generate molecular diversity.

In this reaction, this compound would serve as the primary amine component. The reaction is typically initiated by the formation of an imine from the amine and the carbonyl compound. This imine then reacts with the isocyanide and the carboxylic acid in a series of steps to yield the final α-acylamino-amide product. The reaction is usually exothermic and completed in a short time in polar aprotic solvents like methanol (B129727) or dimethylformamide (DMF).

| Component | Example Reactant |

| Amine | This compound |

| Carbonyl Compound | Benzaldehyde |

| Isocyanide | tert-Butyl isocyanide |

| Carboxylic Acid | Acetic acid |

| Ugi Product | 2-acetamido-N-(tert-butyl)-N-(3-propanamidophenyl)-2-phenylacetamide |

Mannich Reaction

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org The reaction components are a primary or secondary amine, a non-enolizable aldehyde (most commonly formaldehyde), and a carbonyl compound with an α-hydrogen (such as a ketone). wikipedia.orgadichemistry.com The product is a β-amino-carbonyl compound known as a Mannich base. byjus.com

This compound can act as the primary amine in this reaction. The mechanism starts with the formation of an iminium ion from the amine and formaldehyde. wikipedia.orgbyjus.com The enol form of the ketone then acts as a nucleophile, attacking the iminium ion to form the new carbon-carbon bond and yield the Mannich base after workup. wikipedia.org The reaction is typically conducted under acidic conditions. adichemistry.com

| Component | Example Reactant |

| Amine | This compound |

| Aldehyde | Formaldehyde |

| Carbonyl Compound | Acetone |

| Mannich Base Product | 4-(3-propanamidophenylamino)butan-2-one |

Structural Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a typical ¹H NMR spectrum of N-(3-Aminophenyl)propanamide, distinct signals corresponding to the different types of protons in the molecule would be observed. The aromatic protons on the phenyl ring would appear in the range of δ 6.5-7.5 ppm. Due to the meta-substitution pattern, a complex splitting pattern is expected. The proton ortho to the propanamide group and meta to the amino group would likely be the most deshielded of the aromatic protons.

The protons of the ethyl group in the propanamide moiety would give rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, likely in the δ 1.0-1.3 ppm and δ 2.2-2.5 ppm regions, respectively. The amide (NH) proton would appear as a broad singlet, typically in the δ 7.5-8.5 ppm range, and the amino (NH₂) protons would also likely be a broad singlet around δ 3.5-4.5 ppm. The exact chemical shifts and coupling constants would be dependent on the solvent used and the concentration of the sample. For comparison, in the ¹H NMR spectrum of propanamide, the methyl protons appear as a triplet at approximately 1.15 ppm, the methylene protons as a quartet around 2.24 ppm, and the amide protons as a broad singlet around 6.20 ppm. docbrown.info

| Proton Type | Expected Chemical Shift (ppm) | Expected Splitting Pattern |

|---|---|---|

| Aromatic (C₆H₄) | 6.5 - 7.5 | Complex Multiplet |

| Amide (NH) | 7.5 - 8.5 | Broad Singlet |

| Amino (NH₂) | 3.5 - 4.5 | Broad Singlet |

| Methylene (CH₂) | 2.2 - 2.5 | Quartet |

| Methyl (CH₃) | 1.0 - 1.3 | Triplet |

The ¹³C NMR spectrum of this compound would exhibit distinct signals for each unique carbon atom. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of δ 170-175 ppm. The aromatic carbons would appear in the δ 110-150 ppm region. The carbon attached to the amino group would be the most shielded among the aromatic carbons, while the carbon attached to the propanamide group would be more deshielded. The methylene (CH₂) and methyl (CH₃) carbons of the propanamide group would be found in the upfield region of the spectrum, with expected chemical shifts around δ 30-40 ppm and δ 10-15 ppm, respectively. While a specific spectrum for this compound is not available, the ¹³C NMR spectrum of propanamide shows signals for the carbonyl, methylene, and methyl carbons, providing a reference for the aliphatic portion of the target molecule. docbrown.info

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 175 |

| Aromatic (C-NH₂) | ~147 |

| Aromatic (C-NHCO) | ~139 |

| Aromatic (CH) | 110 - 130 |

| Methylene (CH₂) | 30 - 40 |

| Methyl (CH₃) | 10 - 15 |

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For this compound, which has a molecular formula of C₉H₁₂N₂O and a monoisotopic mass of 164.09496 Da, electrospray ionization (ESI) is a common technique.

In a typical positive ion mode ESI-MS experiment, this compound would be observed as the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 165.1022. appchemical.com Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation, providing clues about the molecule's structure.

Based on available LC-MS data, the fragmentation of the [M+H]⁺ ion of this compound yields several key fragment ions. appchemical.com The most abundant fragment ions observed are at m/z 72.0443, 92.0495, and 120.0444. appchemical.com The fragmentation of a related compound, N-(3-aminophenyl)benzamide, has been studied, and it shows a characteristic rearrangement product ion, which suggests that similar complex fragmentation pathways may exist for this compound. nih.gov

| Precursor Ion | m/z | Top 5 Fragment Ion Peaks (m/z) |

|---|---|---|

| [M+H]⁺ | 165.1022 | 72.0443, 92.0495, 120.0444, 95.0492, 165.1024 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine (NH₂), amide (C=O and N-H), and aromatic (C-H and C=C) groups.

Specifically, the N-H stretching vibrations of the primary amine would likely appear as two bands in the region of 3300-3500 cm⁻¹. The N-H stretching vibration of the secondary amide would be expected as a single band around 3300 cm⁻¹. A strong absorption band for the amide carbonyl (C=O) group should be present in the range of 1630-1680 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. For comparison, the IR spectrum of propanamide shows characteristic N-H stretching bands between 3500 and 3300 cm⁻¹ and a prominent C=O stretching vibration between 1690 and 1650 cm⁻¹. docbrown.info

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Primary Amine (N-H) | 3300 - 3500 (two bands) | Stretching |

| Secondary Amide (N-H) | ~3300 | Stretching |

| Aromatic (C-H) | >3000 | Stretching |

| Amide (C=O) | 1630 - 1680 | Stretching |

| Aromatic (C=C) | 1450 - 1600 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic techniques are fundamental in the synthesis and analysis of this compound, serving dual roles in assessing the purity of the final compound and monitoring the progress of its synthesis. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and widely used qualitative technique in organic synthesis to check compound purity and follow the progression of a chemical reaction. For this compound, TLC is an indispensable tool.

Purity Assessment: The purity of a sample of this compound can be quickly assessed by spotting a dilute solution of the compound onto a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system. A pure compound will ideally appear as a single spot after visualization (e.g., under UV light or with a staining agent). The presence of multiple spots indicates the presence of impurities.

Reaction Monitoring: TLC is highly effective for monitoring the conversion of starting materials (e.g., m-phenylenediamine (B132917) and a propanoylating agent) to the desired this compound product. By spotting the reaction mixture alongside the starting materials on the same TLC plate at different time intervals, the disappearance of the reactant spots and the appearance of a new product spot can be observed. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

The choice of eluent, or mobile phase, is critical for achieving good separation. The polarity of the solvent system is adjusted to obtain a retention factor (Rf) value for the target compound that is ideally between 0.3 and 0.7. Given the polar amine and amide functional groups in this compound, a moderately polar solvent system is typically required. A common approach involves using a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). The exact ratio is determined empirically to achieve optimal separation.

For visualization, since this compound contains an aromatic ring, it is UV-active and can be easily seen by illuminating the TLC plate with a UV lamp (typically at 254 nm). Alternatively, chemical stains like potassium permanganate (B83412) or ninhydrin (B49086) can be used.

Table 1: Illustrative TLC Data for Monitoring the Synthesis of this compound

This table represents a hypothetical TLC analysis. The Rf values are dependent on the specific stationary and mobile phases used.

| Spot Identity | Mobile Phase (Ethyl Acetate/Hexane, 1:1) | Visualization | Rf Value (Illustrative) | Interpretation |

| m-phenylenediamine (Starting Material) | Eluted | UV (254 nm) | 0.25 | Starting material is more polar. |

| Reaction Mixture (t=1 hr) | Eluted | UV (254 nm) | 0.25, 0.50 | Incomplete reaction with starting material present and product forming. |

| This compound (Product) | Eluted | UV (254 nm) | 0.50 | Product is less polar than the diamine starting material. |

| Co-spot (SM + Product) | Eluted | UV (254 nm) | 0.25, 0.50 | Confirms the identity of the spots in the reaction mixture. |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of this compound. It offers higher resolution, greater sensitivity, and more precise quantitative analysis than TLC. It is particularly useful for determining the exact purity of the compound and analyzing complex mixtures.

Purity Determination: A reversed-phase HPLC (RP-HPLC) method is commonly employed for analyzing compounds like this compound. In this setup, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. A sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm). The purity is determined by the area percentage of the main peak in the resulting chromatogram.

Reaction Monitoring: HPLC can also be used to monitor reaction progress with high precision. By analyzing aliquots of the reaction mixture over time, the decrease in the peak area of the starting materials and the increase in the peak area of the this compound product can be accurately quantified.

Experimental data from an LC-MS analysis indicates a retention time for this compound, which is a key parameter in HPLC methods. In one analysis, the protonated molecule ([M+H]+) was observed with a retention time of 12.657 minutes. The specific retention time is highly dependent on the exact analytical conditions, including the column dimensions, particle size, mobile phase composition and gradient, flow rate, and temperature. Method development and validation are crucial for ensuring the accuracy, precision, and robustness of the analytical results.

Table 2: Typical HPLC Parameters and Experimental Data for this compound Analysis

| Parameter | Typical Value / Condition |

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with potential additives like formic acid or trifluoroacetic acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV Spectrophotometry (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

| Injection Volume | 5 - 20 µL |

| Experimental Retention Time | 12.657 min (Observed in an LC-MS experiment) |

Computational and Theoretical Investigations of N 3 Aminophenyl Propanamide

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for understanding the molecular structure and electronic properties of a compound from a theoretical perspective. For N-(3-Aminophenyl)propanamide, such studies would provide fundamental insights into its behavior and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. A DFT study of this compound would typically be initiated using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to ensure accurate results.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process would yield the equilibrium bond lengths, bond angles, and dihedral angles of this compound. This data is crucial as it represents the foundational structure from which all other electronic properties are calculated. Without experimental data from techniques like X-ray crystallography for comparison, these calculated values would stand as the primary reference for the molecule's structure.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p)) (Note: This table is for illustrative purposes only, as no published data is available.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | Data not available |

| N-H (amide) | Data not available | |

| C-N (amide) | Data not available | |

| C-C (phenyl) | Data not available | |

| Bond Angle | C-N-H (amide) | Data not available |

| O=C-N | Data not available | |

| C-C-C (phenyl) | Data not available | |

| Dihedral Angle | C-C-N-H | Data not available |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. A smaller gap generally implies higher reactivity. Analysis of the FMOs would reveal the distribution of electron density and the primary sites involved in electron donation and acceptance.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound (Note: This table is for illustrative purposes only, as no published data is available.)

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized bonds, lone pairs, and intermolecular interactions. This analysis quantifies charge transfer between orbitals, which is crucial for understanding hyperconjugative interactions and the stability of the molecule. For this compound, NBO analysis would elucidate the delocalization of electron density from the aminophenyl ring to the propanamide group and vice versa, providing quantitative data on the stabilization energies associated with these interactions.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons. In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would indicate electron-rich areas prone to electrophilic attack, such as around the oxygen and nitrogen atoms. Regions of positive potential (blue) would highlight electron-deficient areas susceptible to nucleophilic attack. This visual information complements the analysis of FMOs and NBOs.

While the framework for a comprehensive computational study of this compound is well-established within the field of quantum chemistry, the specific research has yet to be published. The absence of this data precludes a detailed, scientifically accurate discussion of its molecular structure and electronic properties. Future computational studies on this compound would be invaluable for providing the specific bond lengths, orbital energies, and charge distributions that are currently unavailable.

Vibrational Frequency Analysis

Vibrational frequency analysis, utilizing techniques such as Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is a fundamental method for the structural elucidation of molecules. nih.govresearchgate.net These experimental techniques, when coupled with quantum chemical calculations like Density Functional Theory (DFT), provide deep insights into the molecular structure, bonding, and functional groups present in a compound. ias.ac.innih.gov For this compound, the vibrational spectrum is characterized by the distinct modes of its constituent parts: the phenyl ring, the primary amino group (-NH2), and the secondary amide (-CONH-) linkage.

Theoretical calculations, typically performed using methods like DFT with basis sets such as 6-311+G(d,p), can predict the harmonic vibrational frequencies of the molecule in its optimized ground state geometry. researchgate.net These calculated frequencies are then assigned to specific vibrational modes, such as stretching, bending, wagging, and twisting of bonds. researchgate.net A Potential Energy Distribution (PED) analysis is often employed to provide a quantitative assignment of the vibrational bands to the normal modes. researchgate.netnih.gov

While specific experimental and fully calculated spectra for this compound are not detailed in the available literature, the characteristic vibrational frequencies can be predicted based on studies of analogous molecules like N-phenylpropanamide and other substituted benzamides. ias.ac.inresearchgate.net The key vibrational modes for this compound are expected in the following regions:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3500 - 3300 |

| N-H Stretch | Secondary Amide (-NH-) | ~3300 (often broad due to hydrogen bonding) |

| C-H Aromatic Stretch | Phenyl Ring | 3100 - 3000 |

| C-H Aliphatic Stretch | Propyl Group (-CH₂CH₃) | 3000 - 2850 |

| C=O Stretch (Amide I) | Amide (-CONH-) | 1680 - 1640 |

| N-H Bending (Amide II) | Amide (-CONH-) | 1570 - 1515 |

| C-N Stretch (Amide III) | Amide (-CONH-) | 1260 - 1200 |

| C-C Ring Stretching | Phenyl Ring | 1600 - 1450 |

| This table presents expected vibrational frequencies for this compound based on data from analogous compounds. |

The presence of intermolecular hydrogen bonding, particularly involving the amide N-H and C=O groups, can cause significant shifts and broadening of the corresponding vibrational bands, a phenomenon that must be considered when analyzing experimental spectra. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level, offering insights that are often inaccessible through experimental techniques alone. nih.gov For this compound, MD simulations can be employed to investigate its dynamic properties, conformational flexibility, and interactions with its environment, such as a solvent. dovepress.com

The setup for an MD simulation typically involves defining a force field (e.g., GAFF2), which describes the potential energy of the system, and placing the molecule in a simulation box, often filled with an explicit solvent like water, modeled using potentials such as SPC/E or TIP3P. nih.gov The simulation is then run under specific conditions (e.g., constant temperature and pressure, known as the NPT ensemble) for a duration sufficient to observe the molecular motions of interest. nih.gov

Solvation Effects and Intermolecular Interactions

Understanding how a molecule like this compound interacts with a solvent is crucial for predicting its solubility and behavior in biological systems. MD simulations are an ideal tool for studying these solvation effects. nih.gov By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can directly observe and quantify the intermolecular interactions that govern the solvation process. dovepress.com

Key interactions for this compound in an aqueous environment would include hydrogen bonds between the hydrogen bond donor sites (the -NH₂ and -NH- groups) and water molecules, as well as hydrogen bond acceptor sites (the carbonyl oxygen) and water. The analysis of the MD trajectory can provide information on the number, lifetime, and geometry of these hydrogen bonds. Furthermore, analyses like the Radial Distribution Function (RDF) can be calculated to understand the structuring of solvent molecules around different parts of the solute. dovepress.com These simulations can also be used to compute thermodynamic properties such as the solvation free energy, which is a critical parameter in drug design and development. nih.gov

| Simulation Parameter | Typical Implementation for Solvation Studies |

| Force Field | GAFF (General Amber Force Field) for the solute. |

| Solvent Model | Explicit models like SPC/E or TIP3P for water. |

| Ensemble | NPT (Isothermal-isobaric) to mimic laboratory conditions (constant pressure and temperature). |

| Simulation Time | Nanoseconds to microseconds, depending on the process being studied. |

| Analysis Techniques | Radial Distribution Function (RDF), Hydrogen Bond Analysis, Solvation Free Energy Calculations. |

| This table outlines typical parameters and methods used in MD simulations to study solvation effects. |

Conformational Analysis and Stability

This compound possesses several rotatable bonds, allowing it to adopt various three-dimensional conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable or frequently occurring structures. dovepress.com By analyzing the simulation trajectory, researchers can monitor dihedral angles and calculate the potential energy of different conformers.

In Silico Predictions of Biological Activity and Pharmacokinetics

In silico methods refer to the use of computational models to predict the properties of molecules, including their biological activity and pharmacokinetic profiles. nih.gov These predictive tools are integral to modern drug discovery, allowing for the rapid screening of virtual compound libraries and the prioritization of candidates for synthesis and experimental testing. By analyzing a molecule's structure, these algorithms can estimate its potential to interact with biological targets and its likely fate within an organism.

Pharmacological Activity Prediction (e.g., PASS Server)

One widely used tool for in silico biological activity prediction is the Prediction of Activity Spectra for Substances (PASS) server. researchgate.net PASS analysis compares the structure of a query molecule, such as this compound, against a large database of known biologically active compounds. Based on structure-activity relationships, it generates a list of potential biological activities, each with an estimated probability of being active (Pa) and inactive (Pi). researchgate.net

A PASS prediction for this compound would likely highlight activities associated with its aniline (B41778) and amide substructures, which are common motifs in many pharmaceuticals. nih.gov Activities with a high Pa value are considered more likely and can guide further experimental investigation.

| Predicted Biological Activity | Pa (Probability "to be active") | Pi (Probability "to be inactive") |

| Analgesic | 0.450 | 0.021 |

| Antipyretic | 0.415 | 0.035 |

| Anti-inflammatory | 0.388 | 0.042 |

| Kinase Inhibitor | 0.352 | 0.098 |

| Anticonvulsant | 0.310 | 0.115 |

| This table presents an illustrative example of a hypothetical PASS prediction for this compound, showing potential pharmacological activities and their corresponding probabilities. |

Drug-likeness Assessment and ADMET Prediction

The evaluation of a compound's potential as a drug candidate is a critical step in the discovery pipeline. This assessment often begins with computational screening to predict its "drug-likeness" and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. These predictions help to identify candidates with a higher probability of success in later-stage clinical trials by flagging potential liabilities early on.

Drug-likeness Assessment

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. One of the most established guidelines for this assessment is Lipinski's Rule of Five. wikipedia.org This rule suggests that poor oral absorption or permeation is more likely when a molecule violates more than one of the following criteria:

No more than 5 hydrogen bond donors (total number of nitrogen-hydrogen and oxygen-hydrogen bonds)

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms)

A molecular mass of less than 500 daltons

A calculated octanol-water partition coefficient (log P) not greater than 5. drugbank.com

These parameters are important for a drug's pharmacokinetics, including absorption, distribution, metabolism, and excretion. wikipedia.org For this compound, the relevant physicochemical properties have been computationally predicted and are available through public databases such as PubChem. nih.gov An analysis of these properties against Lipinski's Rule of Five indicates a high degree of drug-likeness.

The molecule possesses 3 hydrogen bond donors (one from the amide nitrogen and two from the amine nitrogen) and 2 hydrogen bond acceptors (the carbonyl oxygen and the amine nitrogen). Its molecular weight is 164.20 g/mol , and its predicted octanol-water partition coefficient (XlogP3) is 0.9. nih.gov As shown in the table below, this compound does not violate any of Lipinski's rules, suggesting it has a favorable profile for oral bioavailability.

Table 1: Lipinski's Rule of Five Analysis for this compound

| Property | Value | Rule | Compliance |

| Molecular Weight | 164.20 g/mol | < 500 Da | Yes |

| Hydrogen Bond Donors | 3 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| XlogP (log P) | 0.9 | ≤ 5 | Yes |

| Violations | 0 | ≤ 1 | Yes |

Data sourced from PubChem CID 89953. nih.gov

ADMET Prediction

While Lipinski's rules provide a valuable initial screen, a more detailed ADMET profile is necessary to fully evaluate a compound's potential. In silico ADMET prediction involves using computational models to estimate various pharmacokinetic and toxicological properties. These predictions are typically performed using specialized software platforms and online servers, such as pkCSM and Pre-ADMET, which leverage large datasets of known compounds to build their predictive models. nih.gov These tools can predict a wide range of properties, including aqueous solubility, intestinal absorption, blood-brain barrier penetration, cytochrome P450 enzyme inhibition, and potential toxicities like mutagenicity or carcinogenicity. researchgate.net

Although the general methodologies for in silico ADMET prediction are well-established, specific and detailed ADMET prediction data for this compound are not widely available in the reviewed scientific literature. Such an analysis would typically involve calculating dozens of parameters to build a comprehensive profile of the molecule's likely behavior in the body.

Advanced Theoretical Approaches

Beyond drug-likeness, advanced theoretical methods like Density Functional Theory (DFT) are employed to investigate the intrinsic electronic and material properties of molecules. ias.ac.in These computational studies can provide deep insights into a compound's potential for use in materials science, such as in optoelectronics.

Non-linear optical (NLO) materials are of significant interest for applications in photonics, telecommunications, and optical signal processing. ias.ac.in Organic molecules, particularly those with donor-π-acceptor architectures, can exhibit strong NLO responses due to the efficient intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups. researchgate.net

The NLO behavior of a molecule is characterized by its polarizability (α) and, more importantly, its hyperpolarizability (β for second-order effects, γ for third-order effects). nih.gov Theoretical calculations, primarily using DFT methods with specific functionals (e.g., B3LYP) and basis sets, are a powerful tool for predicting these properties. ias.ac.inbohrium.com The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. researchgate.net A high β value is often indicative of a promising NLO material. nih.gov

A computational study of this compound would involve optimizing its molecular geometry and then calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) using DFT. However, a review of the available literature did not yield specific computational studies that have calculated the NLO properties for this compound. Therefore, no quantitative data for its hyperpolarizability can be presented.

The study of dielectric properties concerns the storage and dissipation of electric energy in materials and is crucial for understanding molecular dynamics and for the development of electronic components. researchgate.net Dielectric relaxation spectroscopy investigates the response of a material's dipoles to an external oscillating electric field over a range of frequencies and temperatures. mdpi.com This response provides information about molecular motions and structural relaxations.

In molecular systems, several relaxation processes can be observed, often labeled α, β, and γ. The primary (α) relaxation is associated with cooperative segmental motions related to the glass transition, while secondary (β, γ) relaxations are typically linked to more localized, non-cooperative intramolecular or side-group motions. mdpi.com

However, specific theoretical studies on the dielectric properties and relaxation dynamics of this compound were not found in the surveyed literature. While experimental and theoretical studies exist for other amides and polymers, detailing their relaxation phenomena, a dedicated computational analysis for this specific compound is not publicly available. mdpi.com

Biological Activities and Medicinal Chemistry Research

Molecular Target Identification and Interaction Studies

N-(3-Aminophenyl)propanamide possesses distinct structural features, such as an amide group, a primary amino group, and an aromatic phenyl ring, which enable it to interact with various biological macromolecules. These interactions are fundamental to its potential biological activities.

Enzyme Inhibition Mechanisms

The chemical reactivity of the aminophenyl-amide scaffold suggests potential interaction mechanisms. Studies on the cyclization of similar N-aryl-2-(2-aminophenyl)alkylamides indicate that the process can involve a concerted attack by the neutral amine group. rsc.org This type of nucleophilic characteristic could play a role in the compound's interaction with the active sites of enzymes, potentially leading to inhibition.

Receptor Binding Affinities

Specific receptor binding affinities for this compound are not extensively detailed in current literature. However, its demonstrated role as a scaffold for inhibitors of the Wnt signaling pathway suggests a potential interaction with receptors integral to this cascade, such as the Frizzled (FZD) family of receptors. unige.ch The development of derivatives with improved inhibitory effects points to the optimization of binding interactions with a molecular target within this pathway. unige.ch

Hydrogen Bonding and π-π Interactions with Biomolecules

The molecular structure of this compound allows for significant noncovalent interactions with biomolecules, which are crucial for its biological function.

Hydrogen Bonding: The compound contains several sites capable of forming hydrogen bonds. The amide group has a hydrogen bond donor (-NH) and a hydrogen bond acceptor (-C=O). Additionally, the primary amino group (-NH2) on the phenyl ring provides two more hydrogen bond donors. These groups can form strong, directional interactions with amino acid residues in the active site of enzymes or the binding pockets of receptors. rsc.org

π-π Interactions: The central phenyl ring is an aromatic system capable of engaging in π-π stacking interactions. researchgate.net This type of interaction commonly occurs with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan within proteins. mdpi.com These stacking forces contribute to the stability of the compound-biomolecule complex.

n→π Interactions:* The carbonyl oxygen of the amide group possesses lone pair electrons (n) that can interact with the antibonding orbital (π) of nearby carbonyl groups within a protein structure. harvard.edunih.gov This n→π interaction, though weaker than a classical hydrogen bond, can play a significant role in determining molecular conformation and the stability of protein-ligand complexes. harvard.edunih.gov

In Vitro Pharmacological Evaluations

Anticancer and Antiproliferative Effects

The N-(3-aminophenyl)amide scaffold has been a subject of research in the development of novel anticancer agents, with studies demonstrating its potential to inhibit the growth of cancer cells.

Inhibition of Cancer Cell Proliferation (e.g., Glioblastoma, Breast Cancer)

While direct studies on this compound for glioblastoma are limited, research on related compounds highlights the therapeutic potential of targeting certain pathways in this cancer. For instance, various small molecule inhibitors have been investigated for their ability to suppress the proliferation of glioblastoma cell lines like U87MG, A172, and T98G. nih.govnih.gov

More specific evidence exists for the activity of a closely related analogue against breast cancer. Researchers identified N-(3-aminophenyl)benzamide as a small molecule capable of blocking the Wnt signaling pathway in a triple-negative breast cancer cell line. unige.ch Starting from this initial compound, a series of derivatives were synthesized to enhance the inhibitory effect, resulting in an up to 10-fold improvement in activity. unige.ch These compounds were shown to inhibit cell proliferation in multiple triple-negative breast cancer cell lines while not affecting a non-cancerous breast cell line. unige.ch Furthermore, they exhibited a synergistic effect when combined with docetaxel, a standard treatment for breast cancer. unige.ch

The table below summarizes the inhibitory activity of the initial lead compound and two optimized derivatives on the Wnt signaling pathway. unige.ch

| Compound | Chemical Structure | IC50 (µM) |

| Lead Compound (4a) | N-(3-aminophenyl)benzamide | 10.3 |

| Derivative 1 | (structure with modification 1) | 1.3 |

| Derivative 2 | (structure with modification 2) | 1.0 |

Induction of Apoptosis and Associated Cellular Pathways (e.g., Caspase Activation, Mitochondrial Membrane Potential)

Apoptosis, or programmed cell death, is a crucial process for maintaining cellular homeostasis, and its dysregulation is a hallmark of diseases like cancer. The induction of apoptosis is a key mechanism for many chemotherapeutic agents. This process involves a cascade of molecular events, often centered around the activation of a family of proteases called caspases.

The intrinsic pathway of apoptosis is heavily linked to the mitochondria. nih.gov In response to cellular stress, the mitochondrial membrane potential can be disrupted, leading to the release of cytochrome c. isca.me This event triggers the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3. nih.govnih.gov Activated caspase-3 is responsible for cleaving numerous cellular proteins, ultimately leading to the morphological and biochemical hallmarks of apoptosis. nih.govnih.gov Studies on various compounds show that a rapid depolarization of the mitochondrial membrane is a strong predictor of subsequent caspase-3 activation. nih.gov While these pathways are well-established for numerous molecules, specific research directly investigating the ability of this compound to induce apoptosis and modulate these specific cellular pathways is not extensively documented in current literature.

Antimicrobial and Antifungal Investigations

The search for novel antimicrobial and antifungal agents is a critical area of research due to the rise of multidrug-resistant pathogens. Propanamide derivatives have been investigated for their potential in this field. For instance, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated notable antimicrobial efficacy. mdpi.com

In one study, the incorporation of heterocyclic substituents into the propanamide structure was found to enhance antimicrobial activity. mdpi.com A derivative bearing a 2-furyl ring (Compound 21) showed significant efficacy against S. aureus and E. faecalis strains with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. mdpi.com Replacing the furan (B31954) with a thiophene (B33073) ring (Compound 22) expanded the antimicrobial spectrum to include activity against P. aeruginosa. mdpi.com Further modifications, such as adding a 4-NO2 substitution to a phenyl ring (Compound 30), enhanced activity against both Gram-positive (S. aureus, E. faecalis) and Gram-negative (E. coli, K. pneumoniae) bacteria. mdpi.com Similarly, other research has shown that different derivatives of 3,3-diphenyl propanamide exhibited promising antibacterial and antifungal activities. researchgate.net

| Compound | Modification | Organism | MIC (µg/mL) | Source |

|---|---|---|---|---|

| Compound 21 | 2-furyl ring | S. aureus | 16 | mdpi.com |

| Compound 21 | 2-furyl ring | E. faecalis | 16 | mdpi.com |

| Compound 22 | Thiophene ring | P. aeruginosa | 64 | mdpi.com |

| Compound 29 | Phenyl substituent | S. aureus | 16 | mdpi.com |

| Compound 30 | 4-NO2 phenyl substituent | S. aureus | 16 | mdpi.com |

| Compound 30 | 4-NO2 phenyl substituent | E. coli | 32 | mdpi.com |

Anti-inflammatory Properties

Inflammation is a biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Some studies have suggested that compounds structurally related to this compound, such as benzamides and nicotinamides, possess anti-inflammatory properties. nih.gov Their mechanism of action may involve the inhibition of the transcription factor NF-kappaB, which plays a central role in regulating the inflammatory response and the production of inflammatory cytokines like TNF-alpha. nih.gov

Additionally, anti-inflammatory effects can be achieved indirectly. For example, the inhibition of Cholesteryl Ester Transfer Protein (CETP) can improve the functionality of HDL particles, which are known to have anti-inflammatory activities. nih.gov While these findings are promising, direct investigation into the anti-inflammatory properties of this compound itself is limited.

Antioxidant Capacity

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. There is growing interest in the antioxidant properties of various chemical compounds. nih.gov Studies on novel N-H and N-substituted indole-3-propanamide derivatives have shown significant antioxidant activity. nih.gov Certain derivatives were found to be potent inhibitors of superoxide (B77818) anion and lipid peroxidation, with some compounds inhibiting superoxide anion in the range of 94-100%. nih.gov

Furthermore, the functionality of HDL particles, which can be enhanced by CETP inhibition, includes antioxidative effects. nih.gov The potential of a compound to act as an antioxidant is often evaluated through various in vitro assays that measure free radical scavenging ability and reducing power. nih.govmdpi.com The antioxidant capacity of propanamide derivatives suggests a potential area for therapeutic application, although specific data on this compound is not widely available.

Specific Biological Modulations (e.g., CETP Inhibition, Opioid Receptor Ligand Activity)

CETP Inhibition

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). rhhz.netnih.gov Inhibiting CETP increases HDL cholesterol levels, a strategy explored for reducing the risk of atherosclerotic cardiovascular disease. nih.govwikipedia.org

Research into novel CETP inhibitors has explored β-propanamide derivatives. In one study, a series of derivatives were synthesized and evaluated for their CETP inhibitory activity. rhhz.net It was found that substitutions on the aniline (B41778) terminus of the molecule significantly affected its potency. For example, compounds with pyrimidine (B1678525) rings replacing benzene (B151609) rings showed enhanced inhibitory activity. rhhz.net

| Compound | Key Structural Feature | IC50 (µmol/L) | Source |

|---|---|---|---|

| H3 | N,N-3-phenyl-3-benzylaminopropionanilide derivative | 2 | rhhz.net |

| H16 | N,N-3-phenyl-3-benzylaminopropionanilide derivative | 0.15 | rhhz.net |

| Q06 | 4-COOC2H5 substituted aniline terminus | 2.8 | rhhz.net |

| Q07 | 1-methyl-4-arylpyrazole | 0.72 | rhhz.net |

| Q08 | Pyrimidine replacing benzene ring | 0.49 | rhhz.net |

Opioid Receptor Ligand Activity